2,6-Dichlorophenethyl Alcohol
Overview
Description
2,6-Dichlorophenethyl Alcohol, also known as 2-(2,6-dichlorophenyl)ethanol, is an organic compound with the molecular formula C8H8Cl2O. It is a crystalline solid that appears white to light yellow in color. This compound is primarily used in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dichlorophenethyl Alcohol can be synthesized through several methods. One common approach involves the reduction of 2,6-dichloroacetophenone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous ethanol or tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of 2,6-dichlorophenylacetic acid. This process uses a palladium or platinum catalyst under high pressure and temperature to achieve the desired reduction .
Types of Reactions:
Oxidation: this compound can be oxidized to form 2,6-dichlorophenylacetaldehyde or 2,6-dichlorophenylacetic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to 2,6-dichlorophenylethane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation with palladium or platinum catalysts.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to halides.
Major Products Formed:
- 2,6-Dichlorophenylacetaldehyde
- 2,6-Dichlorophenylacetic acid
- 2,6-Dichlorophenylethane
Scientific Research Applications
2,6-Dichlorophenethyl Alcohol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Mechanism of Action
The mechanism of action of 2,6-Dichlorophenethyl Alcohol involves its interaction with various molecular targets. The hydroxyl group in the compound can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the dichlorophenyl group can interact with hydrophobic regions of proteins and enzymes, potentially inhibiting their activity. These interactions can lead to various biological effects, including antimicrobial and antifungal activities .
Comparison with Similar Compounds
- 2,4-Dichlorophenethyl Alcohol
- 3,5-Dichlorophenethyl Alcohol
- 2,6-Dichlorobenzyl Alcohol
Comparison: 2,6-Dichlorophenethyl Alcohol is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to 2,4-Dichlorophenethyl Alcohol, the 2,6-isomer has different steric and electronic properties, leading to variations in its reactivity and interactions with biological targets. Similarly, 3,5-Dichlorophenethyl Alcohol has distinct properties due to the different positioning of the chlorine atoms .
Properties
IUPAC Name |
2-(2,6-dichlorophenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3,11H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQPKQUIKJDGIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CCO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370123 | |
Record name | 2,6-Dichlorophenethyl Alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30595-79-0 | |
Record name | 2,6-Dichlorobenzeneethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30595-79-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dichlorophenethyl Alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2,6-Dichlorophenyl)ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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